molecular formula C16H18N2OS B1370993 2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide CAS No. 1095624-26-2

2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide

Cat. No.: B1370993
CAS No.: 1095624-26-2
M. Wt: 286.4 g/mol
InChI Key: JSEXLQWTICFATH-UHFFFAOYSA-N
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Description

2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide is an organic compound with the molecular formula C16H18N2OS It is characterized by the presence of an acetamide group, a sulfanyl group, and two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide typically involves the reaction of 2-amino-4-methylthiophenol with 2-methylphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide
  • 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
  • 2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Uniqueness

2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-amino-4-methylphenyl)sulfanyl-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-11-7-8-15(13(17)9-11)20-10-16(19)18-14-6-4-3-5-12(14)2/h3-9H,10,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEXLQWTICFATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SCC(=O)NC2=CC=CC=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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